molecular formula C7H12ClN B13575885 rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride

rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride

Cat. No.: B13575885
M. Wt: 145.63 g/mol
InChI Key: PQQHHKHEYAMJSJ-FNCXLRSCSA-N
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Description

rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride: is a bicyclic amine compound characterized by its unique structure, which includes a norbornene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale amination: Using catalysts to improve yield and efficiency.

    Purification: Techniques such as crystallization or recrystallization to obtain high-purity hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The double bond in the norbornene ring can be reduced to form a saturated bicyclic amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of saturated bicyclic amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access.

    Catalysis: Acts as a chiral ligand, facilitating asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride is unique due to its specific amine substitution on the norbornene skeleton, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C7H12ClN

Molecular Weight

145.63 g/mol

IUPAC Name

(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine;hydrochloride

InChI

InChI=1S/C7H11N.ClH/c8-7-4-5-1-2-6(7)3-5;/h1-2,5-7H,3-4,8H2;1H/t5-,6+,7-;/m1./s1

InChI Key

PQQHHKHEYAMJSJ-FNCXLRSCSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C=C2)N.Cl

Canonical SMILES

C1C2CC(C1C=C2)N.Cl

Origin of Product

United States

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